molecular formula C27H31NO11 B1670906 Adriamycinol CAS No. 54193-28-1

Adriamycinol

カタログ番号 B1670906
CAS番号: 54193-28-1
分子量: 545.5 g/mol
InChIキー: NKZRZOVSJNSBFR-FEMMEMONSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Adriamycinol, also known as Doxorubicin, is an antineoplastic anthracycline antibiotic isolated from cultures of Streptomyces peucetius var. caesius . It is widely used in the treatment of various types of cancers including those affecting the breast, bladder, kidneys, ovaries, thyroid, stomach, lungs, bones, nerve tissues, joints, and soft tissues . It is also used to treat Hodgkin lymphoma, non-Hodgkin lymphoma, and certain types of leukemia .


Synthesis Analysis

Adriamycin is generated by C-14 hydroxylation of its immediate precursor, daunorubicin . It consists of an aglycone (adriamycinone), a tetracyclic ring with adjacent quinone–hydroquinone groups in rings C-B, coupled with an amino sugar (daunosamine) .


Chemical Reactions Analysis

Adriamycin is converted to an active metabolite, adriamycinol, through a two-electron reduction of the side chain C-13 carbonyl moiety by NADPH-dependent cytoplasmic aldo/keto reductase or carbonyl reductase .


Physical And Chemical Properties Analysis

Adriamycin is an orange-red compound, soluble in water and aqueous alcohols, moderately soluble in anhydrous methanol, and insoluble in nonpolar organic solvents .

科学的研究の応用

Adriamycinol is a major and only known active metabolite of Adriamycin , an antineoplastic anthracycline antibiotic isolated from cultures of Streptomyces peucetius var. caesius . It’s widely used in the treatment of various types of cancers .

  • Application Summary : Adriamycinol is used in the treatment of various types of cancers. It’s a major and active metabolite of Adriamycin, which is an antineoplastic anthracycline antibiotic .
  • Methods of Application : The plasma pharmacokinetics of Adriamycin and Adriamycinol were studied in ten patients previously untreated with Adriamycin. The disappearance kinetics of Adriamycin could adequately be described by a biexponential equation with an initial half-life of 8-min and a terminal half-life of 30 hr .
  • Results or Outcomes : The relative drug exposure of Adriamycinol to Adriamycin was approximately 50%. The relationship between the measured plasma drug levels and free drug available for distribution into tissues was studied by comparing the plasma binding characteristics of Adriamycin and Adriamycinol .
    • Application Summary : Adriamycinol is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Adriamycin .
    • Methods of Application : The plasma pharmacokinetics of Adriamycin and Adriamycinol were studied in patients previously untreated with Adriamycin .
    • Results or Outcomes : The plasma kinetics of Adriamycinol show a rapid initial increase in plasma concentration followed by a slow decline which parallels that of Adriamycin during the terminal phase .
    • Application Summary : Adriamycinol may be involved in the development of Adriamycin-induced cardiotoxicity .
    • Methods of Application : The effects of Adriamycinol on the inhibitory effects of SERCA2, Na±K±ATPase, and Na±Ca2+ exchanger of sarcolemma are studied .
    • Results or Outcomes : Adriamycinol may enhance the inhibitory effects of SERCA2, Na±K±ATPase, and Na±Ca2+ exchanger of sarcolemma, contributing to Adriamycin-induced cardiotoxicity .
    • Application Summary : Adriamycinol is used in the design of in vitro experiments and treatment protocols .
    • Methods of Application : The plasma pharmacokinetics of Adriamycin and Adriamycinol were studied following a 15-min infusion of 75 mg/sq of Adriamycin .
    • Results or Outcomes : The pharmacokinetic parameters determined in this study have been used to simulate plasma concentration-time courses for a variety of Adriamycin treatment schedules .
    • Application Summary : Adriamycinol is used in the study of drug metabolites in human plasma .
    • Methods of Application : A new, nondestructive, plasma extraction technique utilizing chloroform:isopropyl alcohol (1:1) and ammonium sulfate saturation has been devised to isolate Adriamycin and its metabolites from human plasma .
    • Results or Outcomes : Adriamycin was the most prominent species in plasma .

Safety And Hazards

Adriamycin may cause serious side effects. Some side effects may occur during the injection. Tell your caregiver right away if you feel dizzy, nauseated, light-headed, sweaty, or have a headache, chest tightness, back pain, trouble breathing, or swelling in your face . Adriamycin may cause your urine to turn a reddish-orange color. This side effect is usually not harmful .

将来の方向性

The ongoing study of pharmacokinetics, pharmacodynamics, and drug interactions in elderly persons is critical for the development of safe and effective therapies and for the prevention of drug toxicities and adverse drug reactions .

特性

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16-,17-,22+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZRZOVSJNSBFR-FEMMEMONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920620
Record name Doxorubicinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doxorubicinol

CAS RN

54193-28-1
Record name Doxorubicinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54193-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxorubicinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054193281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxorubicinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOXORUBICINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUH05KI4CF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Doxorubicinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adriamycinol
Reactant of Route 2
Adriamycinol
Reactant of Route 3
Adriamycinol
Reactant of Route 4
Adriamycinol
Reactant of Route 5
Adriamycinol
Reactant of Route 6
Adriamycinol

Citations

For This Compound
1,130
Citations
RF Greene, JM Collins, JF Jenkins, JL Speyer… - Cancer research, 1983 - AACR
… The relative drug exposure of adriamycinol to Adriamycin was approximately … adriamycinol. A constant 20 to 25% of the total plasma concentrations of both Adriamycin and adriamycinol …
Number of citations: 345 aacrjournals.org
F Leca, D Marcfflset-Leca, A Noble… - European journal of drug …, 1991 - Springer
… adriamycinol of the order of 100 peg/mI. In theory, however, with a terminal half-life of 30 h, the plasma levels of adriamycin and adriamycinol … of adriamycin and adriamycinol, with the …
Number of citations: 20 link.springer.com
J Cummings, JFB Stuart, KC Calman - Journal of Chromatography B …, 1984 - Elsevier
… for the measurement of adriamycin, adriamycinol and their 7-… and 1 ng/ml for adriamycinol and the 7-deoxyaglycones with … ml for adriamycinol; 109.8 and 5.8 ng/ml for the adriamycinol 7-…
Number of citations: 117 www.sciencedirect.com
M Del Tacca, R Danesi, M Ducci, C Bernardini… - Pharmacological …, 1985 - Elsevier
The pharmacokinetics of adriamycin (ADR) and its 13-hydroxylated-metabolite adriamycinol (ADR-ol) was investigated during treatment with ADR in rats at a dose of 2 mg/kg iv, once a …
Number of citations: 62 www.sciencedirect.com
T Terasaki, T Iga, Y Sugiyama, Y Sawada… - Journal of …, 1984 - jstage.jst.go.jp
The tissue distribution mechanism of adriamycin (ADR), its relatives, daunomycin (DNR), adriam cinol (ADR-01), daunorubicinol (DNR-01) and actinomycin D (ACT-D) has been studie …
Number of citations: 43 www.jstage.jst.go.jp
NR Bachur - Cancer Chemotherapy Reports, 1975 - books.google.com
… Enzymatic keto reduction to the pharmacologically active product adriamycinol is the major step in biotransformation and occurs in the cellular cytoplasm of most cells. At the microsomal …
Number of citations: 149 books.google.com
S Eksborg - Journal of Chromatography A, 1978 - Elsevier
Adriamycin and daunorubicin and their metabolites adriamycinol and daunorubicinol were separated by reversed-phase liquid chromatography using LiChrosorb RP-2, RP-8 and RP-…
Number of citations: 68 www.sciencedirect.com
J Cummings, S Merry, N Willmott - … Journal of Cancer and Clinical Oncology, 1986 - Elsevier
Disposition kinetics of Adriamycin (ADR), adriamycinol (AOL) and their 7-deoxyaglycones (ADR-DONE and AOL-DONE) have been studied in AKR mice bearing a sc growing ROS …
Number of citations: 44 www.sciencedirect.com
P Gil, R Favre, A Durand, A Iliadis, JP Cano… - Cancer chemotherapy …, 1983 - Springer
… Pharmacokinetic parameters for adriamycin and adriamycinol were calculated for each … The unmetabolized drug and its major metabolite adriamycinol (ADR-OH) were measured …
Number of citations: 55 link.springer.com
R Preiss, M Matthias, R Sohr, B Brockmann… - Journal of cancer …, 1987 - Springer
The pharmacokinetics of adriamycin, its metabolite adriamycinol, and antipyrine were studied in 17 patients with moderate tumor involvement of the liver and compared to that of 19 …
Number of citations: 25 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。